Methyl 2-amino-4-(4-chloro-3-methyl-1h-pyrazol-1-yl)butanoate
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Overview
Description
Methyl 2-amino-4-(4-chloro-3-methyl-1H-pyrazol-1-yl)butanoate is an organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a pyrazole ring substituted with a chlorine and a methyl group, as well as an amino group and a methyl ester functionality. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-4-(4-chloro-3-methyl-1H-pyrazol-1-yl)butanoate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds.
Amino Acid Derivative Formation: The amino acid derivative, 2-amino-4-(4-chloro-3-methyl-1H-pyrazol-1-yl)butanoic acid, can be synthesized by reacting the pyrazole derivative with an appropriate amino acid precursor under suitable conditions.
Esterification: The final step involves the esterification of the amino acid derivative to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-4-(4-chloro-3-methyl-1H-pyrazol-1-yl)butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while substitution reactions can produce a variety of substituted pyrazole derivatives .
Scientific Research Applications
Methyl 2-amino-4-(4-chloro-3-methyl-1H-pyrazol-1-yl)butanoate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Biological Research: It is used as a tool compound to study various biological processes and pathways, particularly those involving pyrazole derivatives.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules and pharmaceuticals.
Industrial Applications: It is used in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of Methyl 2-amino-4-(4-chloro-3-methyl-1H-pyrazol-1-yl)butanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammation or microbial growth, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-methyl-1H-pyrazole: A precursor in the synthesis of Methyl 2-amino-4-(4-chloro-3-methyl-1H-pyrazol-1-yl)butanoate.
Methyl 2-amino-4-(4-chloro-1H-pyrazol-1-yl)butanoate: A similar compound with a different substitution pattern on the pyrazole ring.
2-Amino-4-(4-chloro-3-methyl-1H-pyrazol-1-yl)butanoic acid: The amino acid derivative used in the synthesis of the target compound.
Uniqueness
This compound is unique due to its specific substitution pattern on the pyrazole ring and the presence of both amino and ester functionalities.
Properties
Molecular Formula |
C9H14ClN3O2 |
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Molecular Weight |
231.68 g/mol |
IUPAC Name |
methyl 2-amino-4-(4-chloro-3-methylpyrazol-1-yl)butanoate |
InChI |
InChI=1S/C9H14ClN3O2/c1-6-7(10)5-13(12-6)4-3-8(11)9(14)15-2/h5,8H,3-4,11H2,1-2H3 |
InChI Key |
YBUDTZPPVVJGEV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1Cl)CCC(C(=O)OC)N |
Origin of Product |
United States |
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